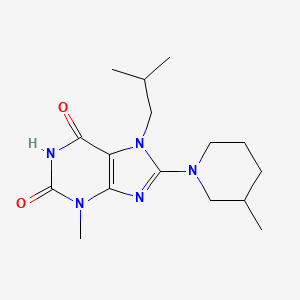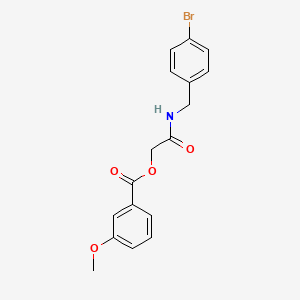
1,1,1-trifluoroacetone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-trifluoroacetone oxime is a chemical compound characterized by the presence of a trifluoromethyl group attached to a propan-2-ylidene moiety, with a hydroxylamine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoroacetone oxime typically involves the reaction of trifluoromethyl ketones with hydroxylamine derivatives. One common method includes the use of trifluoroacetone as a starting material, which undergoes a condensation reaction with hydroxylamine hydrochloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in industrial settings.
化学反应分析
Types of Reactions
1,1,1-trifluoroacetone oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
1,1,1-trifluoroacetone oxime has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1,1,1-trifluoroacetone oxime involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The hydroxylamine moiety can participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- (NE)-N-(1,1,1-trifluoromethyl)hydroxylamine
- (NE)-N-(1,1,1-trifluoroethylidene)hydroxylamine
- (NE)-N-(1,1,1-trifluorobutan-2-ylidene)hydroxylamine
Uniqueness
1,1,1-trifluoroacetone oxime is unique due to its specific trifluoropropan-2-ylidene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring high stability, reactivity, and specificity.
属性
CAS 编号 |
431-40-3 |
|---|---|
分子式 |
C3H4F3NO |
分子量 |
127.07 g/mol |
IUPAC 名称 |
(NZ)-N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H4F3NO/c1-2(7-8)3(4,5)6/h8H,1H3/b7-2- |
InChI 键 |
QBGAUYNVSUJLTH-UQCOIBPSSA-N |
SMILES |
CC(=NO)C(F)(F)F |
手性 SMILES |
C/C(=N/O)/C(F)(F)F |
规范 SMILES |
CC(=NO)C(F)(F)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)
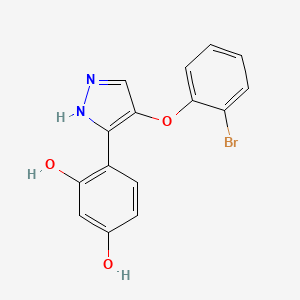
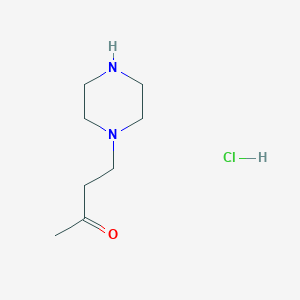

![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)
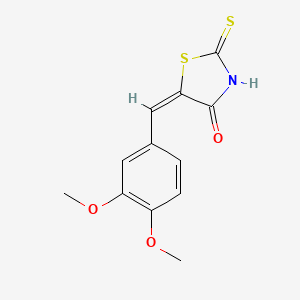

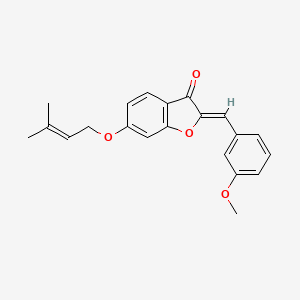
![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)
![1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B2696046.png)
![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)
